1-(2-Chloroethyl)pyrrolidine-2,5-dione
Description
Historical Context and Evolution of Pyrrolidine-2,5-dione Chemistry
The chemistry of pyrrolidine-2,5-dione, or succinimide (B58015), dates back to early organic synthesis. Historically, succinimide could be prepared by the thermal decomposition of ammonium (B1175870) succinate, a method that highlights the fundamental chemistry of dicarboxylic acids and ammonia (B1221849) derivatives. The evolution of its chemistry has been marked by the development of more refined and versatile synthetic methods.
Modern synthetic strategies often involve the condensation of succinic anhydride (B1165640) with a primary amine, followed by a cyclodehydration step. nih.gov Various reagents and conditions have been developed to facilitate this transformation efficiently. This evolution from simple thermal decompositions to sophisticated, high-yield synthetic routes has expanded the accessibility and diversity of succinimide derivatives available for research.
Significance of N-Substituted Pyrrolidine-2,5-diones as Research Targets
The true significance of the succinimide scaffold in contemporary research lies in its N-substituted derivatives. ebi.ac.uk Modification at the nitrogen atom of the pyrrolidine-2,5-dione ring has proven to be a highly effective strategy for modulating biological activity. This has led to the discovery of compounds with a wide spectrum of therapeutic applications.
N-substituted succinimides are prominent in medicinal chemistry due to their diverse biological activities, which include:
Anticonvulsant properties : Several succinimide derivatives, such as ethosuximide, phensuximide, and methsuximide, are established anticonvulsant drugs. nih.gov
Anti-inflammatory activity : Researchers have synthesized and evaluated N-substituted pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ebi.ac.uk
Antitumor activity : Certain derivatives have demonstrated potent cytotoxicity against various cancer cell lines. nih.gov
Antimicrobial effects : The succinimide core is also found in compounds investigated for their antibacterial and antifungal properties. nih.gov
The versatility of the succinimide scaffold allows it to act as a pharmacophore in its own right or as a template for the development of new therapeutic agents targeting a wide range of diseases. nih.govoncohemakey.com
Scope and Rationale for Investigating 1-(2-Chloroethyl)pyrrolidine-2,5-dione and its Analogues
The investigation into This compound (also known as N-(2-Chloroethyl)succinimide) is driven by the unique chemical reactivity conferred by the 2-chloroethyl group attached to the succinimide nitrogen. scbt.comcymitquimica.com This functional group is a hallmark of classical nitrogen mustards, a well-established class of alkylating agents used in chemotherapy. oncohemakey.commhmedical.comnih.gov
The primary rationale for studying this compound and its analogues stems from its potential as an alkylating agent . mhmedical.comnih.gov The mechanism of action for such compounds typically involves the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which can then covalently bind to nucleophilic sites on biologically important macromolecules, most notably DNA. oncohemakey.com This alkylation can disrupt cellular processes and induce cytotoxicity, a desirable trait for anticancer agents. mhmedical.com
Therefore, the scope of research on this compound encompasses two main areas:
As a synthetic intermediate : The reactive chloroethyl group makes it a valuable building block in organic synthesis. It can be used to introduce the succinimide-ethyl moiety onto other molecules through nucleophilic substitution reactions. For instance, it can react with amines, thiols, or other nucleophiles to create a diverse library of more complex molecules for further biological evaluation. nih.gov This approach allows for the combination of the succinimide pharmacophore with other functional groups to explore new structure-activity relationships.
Analogues of this compound, where either the succinimide ring or the chloroethyl group is modified, are also of significant interest to systematically probe how structural changes affect reactivity and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZNIHHRDQKAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068287 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- | |
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Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41212-96-8 | |
| Record name | 1-(2-Chloroethyl)-2,5-pyrrolidinedione | |
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| Record name | 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- | |
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| Record name | 2-Succinimidoethyl chloride | |
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| Record name | 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- | |
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| Record name | 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- | |
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| Record name | 1-(2-chloroethyl)pyrrolidine-2,5-dione | |
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| Record name | N-(2-Chloroethyl)succinimide | |
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Advanced Synthetic Methodologies for Pyrrolidine 2,5 Dione Derivatives
Established Reaction Pathways for Pyrrolidine-2,5-dione Core Synthesis
The construction of the fundamental pyrrolidine-2,5-dione core is the initial and critical step in the synthesis of its various derivatives. Methodologies have evolved from classical high-temperature condensations to more environmentally benign, catalyst-free approaches.
The primary precursors for the carbon backbone of the succinimide (B58015) ring are succinic acid and succinic anhydride (B1165640). tandfonline.commdpi.com
From Succinic Anhydride: The reaction of succinic anhydride with a primary amine is a common two-step pathway. The first step, an acylation reaction, occurs rapidly under mild conditions to form an intermediate N-substituted succinamic acid. mdpi.combeilstein-archives.org The subsequent step is a cyclodehydration, which requires more forcing conditions, such as heating at elevated temperatures (e.g., 120 °C) or the use of a dehydrating agent like acetic anhydride, to yield the final N-substituted succinimide. mdpi.combeilstein-archives.org This method is highly versatile and applicable to a wide range of primary amines. For instance, the reaction of succinic anhydride with 2-chloroaniline (B154045) in toluene (B28343) first yields N-(2-chlorophenyl)succinamic acid, which upon heating, cyclizes to N-(2-chlorophenyl)succinimide. nih.gov
From Succinic Acid: A more direct and environmentally friendly approach involves the one-pot reaction of succinic acid with primary amines. tandfonline.comresearchgate.net Notably, this reaction can be carried out in hot water (100 °C) without the need for any catalyst or organic solvent. tandfonline.comresearchgate.net This "green chemistry" approach proceeds in high yields, particularly for N-alkyl substituted succinimides. tandfonline.com Mechanistic studies suggest that under these conditions, the succinimide is formed directly from the acid and amine without proceeding through a succinic anhydride intermediate. researchgate.net
The following table summarizes common precursor combinations and the typical conditions employed for the synthesis of the pyrrolidine-2,5-dione core.
| Precursor 1 | Precursor 2 | Key Reaction Steps | Typical Conditions | Reference(s) |
| Succinic Anhydride | Primary Amine | 1. Amine Acylation2. Cyclodehydration | Step 1: Mild conditions (e.g., ether, toluene).Step 2: Heating (~120°C) or dehydrating agent (e.g., acetic anhydride). | mdpi.com, beilstein-archives.org |
| Succinic Acid | Primary Amine | Direct Condensation/Cyclization | Heating in water (100°C), catalyst-free. | tandfonline.com, researchgate.net |
Once the succinimide core is formed, the nitrogen atom can be functionalized through various N-alkylation reactions. This post-cyclization modification allows for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of derivatives.
A prevalent method for N-alkylation involves the reaction of succinimide with an alkyl halide in the presence of a base. organic-chemistry.orgbeilstein-journals.org The succinimide nitrogen is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate or cesium carbonate, to form a nucleophilic anion. beilstein-journals.orgyoutube.com This anion then displaces the halide from the alkylating agent in a nucleophilic substitution reaction. These reactions are typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF). organic-chemistry.org The efficiency of this process can be enhanced through techniques such as microwave irradiation, which can lead to shorter reaction times and improved yields. organic-chemistry.org
Another approach is reductive alkylation, which utilizes a carbonyl compound (an aldehyde or a ketone) as the alkylating agent in the presence of a catalyst and a hydrogen source. google.com For example, succinimide can be reacted with isobutyraldehyde (B47883) under a hydrogen atmosphere with a nickel-kieselguhr catalyst to produce N-isobutylsuccinimide. google.com
Specific Synthesis of 1-(2-Chloroethyl)pyrrolidine-2,5-dione
The synthesis of the target compound, this compound (also known as N-(2-chloroethyl)succinimide), involves the specific introduction of a 2-chloroethyl group onto the nitrogen atom of the succinimide ring. This can be achieved through direct alkylation or via a two-step sequence involving a hydroxylated intermediate.
There are two primary strategies for synthesizing this compound:
Direct N-Alkylation: This method involves the direct reaction of succinimide with a reagent that can provide the 2-chloroethyl group. A suitable alkylating agent for this purpose is 1-bromo-2-chloroethane (B52838). sinocurechem.com In a typical procedure, the succinimide anion, generated by a base like potassium carbonate, acts as a nucleophile, attacking the more reactive carbon atom bonded to the bromine, displacing the bromide ion and forming the desired N-C bond. Another reported method involves the reaction of an imide with 1,2-dichloroethane (B1671644) in acetonitrile, heated for an extended period (e.g., 72 hours), to yield the chloroalkyl derivative. nih.gov
Hydroxylation Followed by Chlorination: This is a frequently employed two-step pathway that often provides better control and higher yields.
Step 1: Synthesis of N-(2-Hydroxyethyl)succinimide. The precursor, N-(2-hydroxyethyl)succinimide, can be prepared by reacting succinimide with ethylene (B1197577) oxide in the presence of a catalyst, such as chromium(III) tri-2-ethylhexanoate. prepchem.com Alternatively, it can be synthesized by the condensation of succinic anhydride with 2-aminoethanol (ethanolamine).
Step 2: Chlorination of the Hydroxyl Group. The hydroxyl group of N-(2-hydroxyethyl)succinimide is then converted to a chloride. This transformation is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.com The reaction involves refluxing N-(2-hydroxyethyl)succinimide with thionyl chloride, which effectively replaces the -OH group with a -Cl atom, yielding the final product, this compound. chemicalbook.comguidechem.com
The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, reaction time, and stoichiometry is critical for an efficient synthesis.
For the direct N-alkylation method, key variables include the choice of base, solvent, and temperature. The use of a strong, non-nucleophilic base is essential to deprotonate the succinimide without competing in the alkylation reaction. The solvent must be able to dissolve the reactants and facilitate the nucleophilic substitution.
For the hydroxylation-chlorination pathway, the conditions for each step must be optimized. In the final chlorination step using thionyl chloride, controlling the temperature and reaction time is crucial. The reaction is typically run at reflux to ensure complete conversion. chemicalbook.com After the reaction, the excess thionyl chloride is removed under reduced pressure, and the crude product is purified, often by trituration with a non-polar solvent like diethyl ether or by recrystallization. chemicalbook.com
The table below outlines key parameters that can be optimized for the chlorination of N-(2-hydroxyethyl)succinimide.
| Parameter | Condition/Reagent | Purpose/Effect | Reference(s) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts the primary alcohol to an alkyl chloride. | chemicalbook.com, guidechem.com |
| Temperature | Reflux | Drives the reaction to completion. | chemicalbook.com |
| Reaction Time | 1-2 hours | Ensures complete conversion of the starting material. | chemicalbook.com, guidechem.com |
| Work-up | Concentration in vacuo | Removes excess volatile thionyl chloride. | chemicalbook.com |
| Purification | Trituration with diethyl ether or recrystallization | Removes impurities and isolates the pure product. | chemicalbook.com |
Catalytic Approaches in Pyrrolidine-2,5-dione Synthesis
Catalysis plays a significant role in modern synthetic chemistry, often providing milder reaction conditions, improved yields, and better selectivity. Various catalytic systems have been developed for the synthesis of the pyrrolidine-2,5-dione core and its derivatives.
For the synthesis of the core succinimide structure, catalysts such as Lewis acids have been employed to facilitate the cyclodehydration of the amic acid intermediate. researchgate.net However, as noted earlier, highly efficient catalyst-free methods, such as reacting succinic acid and amines in hot water, have been developed as greener alternatives. tandfonline.com
In the context of N-alkylation, transition metal catalysts are used in reductive amination pathways. For example, platinum or nickel-based catalysts are effective for the N-alkylation of imides using aldehydes or ketones as the alkylating agents under a hydrogen atmosphere. google.com
More advanced catalytic systems are employed for the synthesis of complex pyrrolidine (B122466) derivatives. For instance, multicomponent reactions catalyzed by cerium(III) chloride or organocatalysts like (S)-α,α-diphenyl-2-pyrrolidinemethanol have been used to construct substituted pyrrolidine rings. tandfonline.com Furthermore, transition metals such as cobalt, nickel, and iridium have been utilized in catalytic reactions to synthesize various chiral pyrrolidines from different precursors. organic-chemistry.orgnih.gov These catalytic methods offer powerful tools for creating structurally diverse pyrrolidine-2,5-dione derivatives with high efficiency and stereocontrol.
Transition Metal Catalysis
Transition metal catalysis has become an indispensable tool for the formation of carbon-nitrogen bonds, and the synthesis of N-substituted succinimides is no exception. Various transition metals, including palladium and rhodium, have been successfully employed to catalyze the N-alkylation and N-arylation of the succinimide ring.
One prominent strategy involves the palladium-catalyzed N-arylation of succinimide with aryl halides or boronic acids. While direct N-alkylation of succinimides using transition metal catalysts is less common, related methodologies for the N-alkylation of amides and other nitrogen-containing heterocycles suggest the feasibility of such transformations. For instance, iron(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols has been reported, showcasing the potential of earth-abundant metals in C-N bond formation. ionike.com The "borrowing hydrogen" methodology, often catalyzed by iridium or ruthenium complexes, allows for the N-alkylation of amines with alcohols, which could be adapted for the synthesis of N-substituted imides. nih.gov
A plausible transition metal-catalyzed approach to this compound could involve the coupling of succinimide with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 2-chloroethyl tosylate, in the presence of a suitable transition metal catalyst and base. The choice of ligand is often crucial in these reactions to achieve high efficiency and selectivity.
| Catalyst System | Reactants | Product | Key Features |
| Palladium/Chiral Nitrogenous Ligand | Maleimides, Aryl Boronic Acids | 3-Arylsuccinimides | First N-ligand assisted Pd-catalyzed asymmetric synthesis of 3-arylsuccinimides. rsc.org |
| Rhodium Catalyst | 3-Hydroxy-4-substituted maleimides | syn- and anti-3-Hydroxy-4-substituted-succinimides | Stereodivergent synthesis via asymmetric transfer hydrogenation. researchgate.netnih.gov |
| Iron(II) Chloride/Potassium Carbonate | Sulfonamides, Benzylic Alcohols | N-Alkylated Sulfonamides | Environmentally benign N-alkylation via borrowing hydrogen mechanism. ionike.com |
| Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | Amines, Alcohols | N-Alkylated Amines | Efficient N-alkylation with a broad substrate scope. nih.gov |
Emerging Catalytic Systems
Beyond traditional transition metal catalysis, several emerging catalytic systems are showing promise for the synthesis of N-substituted imides. These novel approaches often offer advantages in terms of sustainability, cost-effectiveness, and operational simplicity.
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has been successfully applied to the N-alkylation of imides. nih.gov This solvent-free method can lead to high yields and is considered a green chemistry approach. The reaction of various imides with alkyl halides in a ball mill, often with a catalytic amount of a phase-transfer catalyst, has been shown to be effective. nih.gov
Ionic liquids have also emerged as versatile catalysts and reaction media for the N-alkylation of imides. organic-chemistry.org Their unique properties, such as low vapor pressure and high thermal stability, can lead to enhanced reaction rates and selectivities. For the synthesis of this compound, employing an ionic liquid could facilitate the reaction between succinimide and a chloroethylating agent.
Furthermore, the use of phase-transfer catalysts under solvent-free conditions has been developed for the N-alkylation of imides, offering a practical and efficient alternative to conventional methods. researchgate.net
| Catalytic System | Description | Advantages |
| Mechanochemistry (Ball Milling) | Utilizes mechanical force to drive reactions. | Solvent-free, high yields, environmentally friendly. nih.gov |
| Ionic Liquids | Serve as both catalyst and solvent. | Enhanced reaction rates, improved selectivity, recyclable. organic-chemistry.org |
| Phase-Transfer Catalysis | Facilitates the reaction between reactants in different phases. | Solvent-free options, operational simplicity, cost-effective. researchgate.net |
Multi-Component and One-Pot Synthetic Strategies
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches are characterized by their high atom economy, step economy, and operational simplicity.
While a specific multi-component reaction for the direct synthesis of this compound has not been extensively reported, the general principles of MCRs can be applied to the synthesis of the pyrrolidine-2,5-dione framework. For instance, MCRs have been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.gov An isocyanide-based four-component reaction (I-4CR) has been utilized to produce phenanthridopyrrolidines. mdpi.com
A plausible one-pot synthesis of this compound could involve the reaction of succinic anhydride with 2-chloroethylamine. This approach would first form the corresponding succinamic acid intermediate, which would then undergo cyclization to the desired succinimide under the reaction conditions. A related procedure has been described for the synthesis of 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) from succinic anhydride and ethylenediamine (B42938). researchgate.net Similarly, a one-pot synthesis of N-substituted succinimides from succinic anhydride and various amines using zinc and acetic acid has been reported. nih.gov
| Reaction Type | Reactants | Product | Key Features |
| Asymmetric Multi-component Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, silane (B1218182) reagents | Functionalized pyrrolidines | Highly diastereoselective, constructs multiple stereocenters in one step. nih.gov |
| Isocyanide-Based Four-Component Reaction | Aromatic aldehyde, malononitrile, isocyanide, phenanthridine | Phenanthridopyrrolidine | High yields and operational simplicity. mdpi.com |
| One-Pot N-Substituted Succinimide Synthesis | Succinic anhydride, Amines, Zinc, Acetic Acid | N-Substituted Succinimides | Economical and practical method under mild conditions. nih.gov |
Asymmetric Synthesis and Chiral Induction in Pyrrolidine-2,5-dione Frameworks
The development of asymmetric methods to introduce chirality into the pyrrolidine-2,5-dione scaffold is of significant interest, particularly for applications in medicinal chemistry. While the nitrogen atom of this compound is not a stereocenter, asymmetric synthesis becomes crucial when substituents are introduced on the carbon framework of the succinimide ring.
Recent advancements have focused on the catalytic asymmetric synthesis of chiral succinimide derivatives. A notable example is the stereodivergent synthesis of chiral succinimides via rhodium-catalyzed asymmetric transfer hydrogenation. researchgate.netnih.gov This method allows for the selective formation of all four stereoisomers of 3,4-disubstituted succinimides. researchgate.netnih.gov
Palladium-catalyzed asymmetric synthesis has also been employed for the enantioselective addition of aryl boronic acids to maleimides, yielding chiral 3-arylsuccinimides. rsc.org Furthermore, 1,3-dipolar cycloaddition reactions between chiral nitrones and N-substituted maleimides have been shown to produce enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov
These asymmetric methodologies provide powerful tools for the synthesis of a wide range of chiral pyrrolidine-2,5-dione derivatives, which can serve as key building blocks for the development of new therapeutic agents.
| Method | Catalyst/Reagent | Substrate | Product | Stereoselectivity |
| Asymmetric Transfer Hydrogenation | Rhodium catalyst | 3-Hydroxy-4-substituted maleimides | syn- and anti-3-Hydroxy-4-substituted-succinimides | High ee and dr. researchgate.netnih.gov |
| Asymmetric Arylation | Palladium/Chiral Nitrogenous Ligand | Maleimides | 3-Arylsuccinimides | Good enantioselectivity. rsc.org |
| 1,3-Dipolar Cycloaddition | Chiral Nitrone | N-Substituted Maleimides | Enantiopure spiro-fused heterocycles | High enantio- and diastereoselectivity. nih.gov |
Detailed Mechanistic Elucidation of Reactions Involving Pyrrolidine 2,5 Diones
Theoretical Studies of Reaction Mechanisms in Pyrrolidine-2,5-dione Formation
The formation of N-substituted pyrrolidine-2,5-diones, such as 1-(2-Chloroethyl)pyrrolidine-2,5-dione, typically proceeds via the reaction of succinic acid or its anhydride (B1165640) with a primary amine. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating the energy barriers associated with different mechanistic pathways.
Computational Analysis of Transition States and Energy Barriers
Computational chemistry provides powerful tools to dissect reaction mechanisms at a molecular level. DFT calculations are frequently employed to model the geometric structures of reactants, intermediates, transition states, and products. For the formation of the pyrrolidine-2,5-dione ring, studies have focused on the key steps of nucleophilic attack and subsequent cyclization/dehydration.
A plausible mechanism for the synthesis of N-substituted succinimides from succinic acid and a primary amine in hot water involves the direct formation of an amide bond followed by cyclization, without necessarily forming succinic anhydride as an intermediate. researchgate.net In contrast, the reaction with succinic anhydride proceeds through the initial opening of the anhydride ring by the amine to form an intermediate amido acid, which then undergoes cyclodehydration. mdpi.com
Quantum chemical studies on analogous systems provide insight into the energetics of these steps. For instance, in a modeled cyclization to form a pyrrolidine (B122466) ring, the final ring-closing step was found to have a very low energy barrier of only 11.9 kJ/mol once the precursor intermediate was appropriately protonated. nih.gov DFT has also been used to study the stereoinversion of succinimide (B58015) residues in peptides, a process that proceeds through an enolate intermediate. The calculated energy barrier for the initial proton abstraction from the α-carbon to form the intermediate was found to be approximately 69.3 kJ/mol. mdpi.com These computational approaches allow for a quantitative understanding of the feasibility and preferred pathways of such reactions.
Table 1: Calculated Energy Barriers for Related Pyrrolidine Ring Reactions
| Reaction Step | System Studied | Method | Calculated Energy Barrier (kJ/mol) | Reference |
|---|---|---|---|---|
| Pyrrolidine Ring Cyclization | Protonated Tautomer | DFT | 11.9 | nih.gov |
| Cα-Hα Proton Abstraction | Peptide-bound Succinimide | DFT (ωB97X-D) | 69.3 | mdpi.com |
| Proton Donation to Enolate | Peptide-bound Succinimide | DFT (ωB97X-D) | 28.4 | mdpi.com |
Kinetic Versus Thermodynamic Control in Derivative Synthesis
The synthesis of chemical compounds can often yield a mixture of products. The ratio of these products can be governed by either kinetic or thermodynamic control. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orglibretexts.org Conversely, a thermodynamically controlled reaction, which is typically conducted at higher temperatures allowing for reversibility, favors the most stable product. libretexts.orglibretexts.org
In the synthesis of substituted pyrrolidine-dione derivatives, the reaction conditions can dictate the outcome. For example, in the formation of certain 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in determining the final product. beilstein-journals.orgnih.gov This implies that the product distribution is primarily determined by the relative heights of the energy barriers of the competing pathways rather than the relative stabilities of the final products. beilstein-journals.org Low-temperature conditions and short reaction times would favor the kinetic product, which forms via the lowest energy transition state. youtube.com In contrast, higher temperatures and longer reaction times could allow the system to reach equilibrium, favoring the formation of the most thermodynamically stable isomer. wikipedia.orgyoutube.com
Mechanism of N-Substitution and Halogenation Reactions
The term N-substitution can refer to the initial formation of the this compound, where an N-substituent is introduced onto the pyrrolidine-2,5-dione (succinimide) core. Halogenation reactions are a hallmark of this class of compounds, with N-halosuccinimides being powerful and selective halogenating agents.
The synthesis of N-substituted succinimides can be achieved by reacting a primary amine with succinic anhydride. This reaction involves two main stages: a rapid, often exothermic, acylation where the amine attacks a carbonyl carbon of the anhydride to open the ring and form an N-substituted succinamic acid intermediate. The second stage is a cyclodehydration of this intermediate, which requires energy (heating) or a dehydrating agent to form the final imide ring. mdpi.com
While this compound itself is not a halogenating agent, its structural relative, N-bromosuccinimide (NBS), is one of the most common reagents for free-radical halogenation. researchgate.net The mechanism of NBS-mediated halogenation typically involves three steps:
Initiation: A radical initiator (like light or heat) causes homolytic cleavage of a weak bond to create initial radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the substrate (often an allylic or benzylic position) to form HBr and a substrate radical. This substrate radical then reacts with Br₂ (present in low concentrations from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain reaction.
Termination: Two radicals combine to end the chain reaction.
Investigation of Intramolecular Cyclization Pathways
The 2-chloroethyl group on the nitrogen atom of this compound introduces the potential for intramolecular reactions. The nitrogen atom of the imide can act as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine, leading to an intramolecular cyclization via nucleophilic substitution.
This type of cyclization is well-documented for analogous compounds. For instance, N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which are structurally related, undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines (Oxas). nih.gov This reaction proceeds via the nucleophilic attack of a nitrogen or oxygen atom on the chloroethyl side chain, displacing the chloride ion. This cyclization was found to occur spontaneously in cell culture medium and resulted in a more active form of the compound. nih.gov Similarly, efficient synthetic routes from halogenated amides to form piperidines and pyrrolidines have been developed that rely on an intramolecular nucleophilic substitution step. nih.gov The propensity for this compound to undergo such a reaction would depend on factors like solvent polarity and temperature, potentially forming a bicyclic ring system.
Experimental Mechanistic Probes and Intermediates Identification
Elucidating a reaction mechanism often requires experimental evidence to support proposed pathways and identify transient species. For reactions involving pyrrolidine-2,5-diones, a combination of kinetic monitoring and spectroscopic analysis can be used to identify intermediates.
In studies of N-(2-chloroethyl)urea compounds, the cyclized oxazoline (B21484) derivatives were identified as key functional intermediates. These cyclic products were detected both in the reaction medium and inside cells using techniques such as high-pressure liquid chromatography and mass spectrometry. nih.gov The experimental observation that these cyclic intermediates were more potent than their linear precursors provided strong evidence that the cyclization is a crucial activation step in their mechanism of action. nih.gov These examples showcase the experimental approaches that can be applied to probe the mechanism and identify reactive intermediates in reactions involving this compound.
Structure Based Derivatization and Conformational Analysis
Rational Design Principles for Pyrrolidine-2,5-dione Analogues
The rational design of pyrrolidine-2,5-dione analogues is often guided by the goal of creating molecules that can interact with specific biological targets. A prominent strategy involves designing dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in inflammatory pathways. This approach aims to develop more effective and safer anti-inflammatory agents. rsc.org Structural modifications of the pyrrolidine-2,5-dione scaffold have led to the development of two main families of compounds, which show a preference for COX-2 inhibition. rsc.org
Another design principle involves shifting from single-target inhibition to a multitarget design concept. ebi.ac.uk This has led to the synthesis of N-substituted pyrrolidine-2,5-dione derivatives designed to act on multiple inflammatory mediators. ebi.ac.uk The structure-activity relationship (SAR) analyses reveal that anticonvulsant activity, for instance, is heavily influenced by the nature of substituents at the 3-position of the pyrrolidine-2,5-dione ring. rsc.org For example, derivatives with a 3-benzhydryl or 3-isopropyl group show significant protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, while 3-methyl and unsubstituted analogues are more active in the maximal electroshock (MES) test. rsc.org
Synthesis of Diverse N-Substituted Pyrrolidine-2,5-dione Derivatives
The core structure of 1-(2-Chloroethyl)pyrrolidine-2,5-dione serves as a starting point for a multitude of derivatives. The primary method for creating diversity is through substitution at the nitrogen atom (N-substitution), leading to a wide array of functionalities and potential applications.
A significant class of derivatives incorporates amide and sulfonamide functionalities, which are known to be important pharmacophores. The synthesis of new pyrrolidine-2,5-diones featuring sulfonamide moieties has been achieved in good yields through a three-step process: carbamoylation-sulfamoylation, deprotection, and condensation with succinic anhydride (B1165640), using a Dawson-type heteropolyacid as a catalyst. nih.gov
Furthermore, novel sulphonamide pyrrolidine (B122466) carboxamide derivatives have been synthesized and investigated. nih.govresearchgate.net In these syntheses, a proline moiety is introduced into sulphonamide dicarboxamides. The synthetic route involves reacting proline with either toluene (B28343) sulfonyl chloride or para-nitrophenyl (B135317) sulfonyl chloride. The resulting compounds are then coupled with another component via EDC-HCl/HOBT activation to yield the final carboxamide derivatives. nih.gov
Table 1: Examples of Synthesized Sulfonyl Carboxamide Derivatives
| Compound ID | Description | Spectroscopic Data Highlights (¹H NMR, DMSO-d₆) |
|---|---|---|
| 10c | N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | δ = 3.72 (s, 3H, OCH₃), 6.86–6.90 (m, 2H, Ar-H), 7.48–7.52 (m, 2H, Ar-H), 8.11–8.15 (m, 2H, Ar-H), 8.41–8.44 (m, 2H, Ar-H), 9.77 (s, 1H, NH) |
| 10d | N-(1-(4-isopropylphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | δ = 1.17 (d, J=6.9 Hz, 6H, CH(CH₃)₂), 2.80–2.87 (m, 1H, CH(CH₃)₂), 7.17 (d, J=8.5 Hz, 2H, Ar-H), 7.49 (d, J=8.6 Hz, 2H, Ar-H), 8.13 (d, J=9.0 Hz, 2H, Ar-H), 8.43 (d, J=8.7 Hz, 2H, Ar-H), 9.84 (s, 1H, NH) |
| 10e | N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | δ = 7.30 (d, J=8.8 Hz, 2H, Ar-H), 7.56 (d, J=8.7 Hz, 2H, Ar-H), 8.06 (d, J=8.7 Hz, 2H, Ar-H), 8.36 (d, J=8.7 Hz, 2H, Ar-H), 10.02 (s, 1H, NH) |
| 10f | N-(1-(4-fluorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | δ = 7.08 (t, J=8.8 Hz, 2H, Ar-H), 7.54 (q, J=5.1 Hz, 2H, Ar-H), 8.06 (d, J=8.8 Hz, 2H, Ar-H), 8.36 (d, J=8.6 Hz, 2H, Ar-H), 9.93 (s, 1H, NH) |
Data sourced from Onoabedje et al., 2021. researchgate.net
The incorporation of indole (B1671886) and hydroxybenzylidenyl moieties into the pyrrolidine-2,5-dione structure has been explored to generate compounds with specific biological activities. A series of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives has been synthesized and shown to be potent inhibitors of the tyrosinase enzyme. researchgate.net These compounds effectively suppress melanin (B1238610) production by modulating tyrosinase activity. researchgate.net
The synthesis of complex scaffolds combining indole and pyrrolidine rings is an area of active research. For example, a cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles has been developed to produce various indolyl pyrroloindolines. rsc.org Similarly, multicomponent [3+2] cycloaddition reactions are used to create spirooxindole pyrrolidine derivatives, which fuse an oxindole (B195798) moiety with a pyrrolidine ring in a spirocyclic system. These advanced synthetic strategies demonstrate the versatility of incorporating indole-based structures with the pyrrolidine core.
The pyrrolidine-2,5-dione framework can be integrated into larger ligand systems, such as Schiff bases. A notable example is the synthesis of 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1). This Schiff base ligand is prepared by first reacting succinic anhydride with ethylenediamine (B42938) to form 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253), which is then condensed with salicylaldehyde. This ligand can then be used to form complexes with various metal ions, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Cd(II).
A wide range of other aromatic and heterocyclic groups have been attached to the pyrrolidine-2,5-dione core. N-arylsuccinimide derivatives have been synthesized by condensing an anhydride intermediate with para-hydroxyaniline. In one study, a [4+2]-cycloaddition between anthracene (B1667546) and maleic anhydride yielded an intermediate that was then used to create a pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone.
Another synthetic route starts with anthranilic acid, which is used to produce quinazolinone intermediates. These intermediates are subsequently reacted with succinic anhydride to yield the final pyrrolidine-2,5-dione derivatives. researchgate.net Furthermore, the synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives has been achieved through the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride.
Structural Characterization of Novel Derivatives
The definitive identification and conformational analysis of newly synthesized pyrrolidine-2,5-dione derivatives rely on a suite of modern spectroscopic and analytical techniques. These methods are crucial for confirming the molecular structure, purity, and stereochemistry of the compounds.
Commonly employed techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecules. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms and provide a more detailed structural picture.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique has shown that the 3,4-dimethyl-1H-pyrrole-2,5-dione ring system is essentially planar but with slight distortions.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and can help identify fragments, confirming the proposed structure.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) groups of the dione (B5365651) and the imine (C=N) group in Schiff base derivatives. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, which is particularly useful for characterizing aromatic and conjugated systems. For example, the precursor 1-(2-aminoethyl)pyrrolidine-2,5-dione shows strong absorption bands attributed to π→π* and n→π* electronic transitions of the carbonyl groups.
Table 2: Spectroscopic Data for a Schiff Base Ligand Precursor and Product
| Compound | Technique | Key Findings |
|---|---|---|
| 1-(2-aminoethyl)pyrrolidine-2,5-dione | UV-Vis | Absorption bands at 236 nm and 300 nm, attributed to π→π* and n→π* transitions of the carbonyl groups. |
| 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) | UV-Vis | Absorption bands at 269 nm and 282 nm, assigned to π→π* and n→π* transitions of the benzene (B151609) ring and azomethine group. |
| 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) | FT-IR | Characteristic absorption bands for C=N (azomethine) and intramolecular hydrogen bonding (O-H). |
Data sourced from Al-Jibouri et al., 2020.
Through these comprehensive characterization methods, the precise structures of the diverse pyrrolidine-2,5-dione derivatives are confirmed, providing a solid foundation for further chemical and biological investigations.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive proof of molecular structure, offering precise measurements of bond lengths, bond angles, and crystal packing. While specific crystallographic data for the 1-(2-chloroethyl) derivative is not widely published, extensive studies on the parent compound, pyrrolidine-2,5-dione (succinimide), offer critical insights into the core ring structure.
Studies show that the non-hydrogen atoms of the pyrrolidine-2,5-dione ring are nearly coplanar, indicating a relatively flat conformation. researchgate.netnih.gov In the crystal lattice, molecules are often linked into dimers through intermolecular N–H⋯O hydrogen bonds. researchgate.netnih.gov This planarity and hydrogen bonding capability are key features of the succinimide (B58015) scaffold. The introduction of the 2-chloroethyl group at the nitrogen atom would preclude this specific N-H hydrogen bonding but would influence crystal packing through other intermolecular forces.
Table 1: Crystallographic Data for Pyrrolidine-2,5-dione (Parent Compound)
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.451(3) |
| b (Å) | 5.366(2) |
| c (Å) | 9.889(4) |
| β (°) | 104.09(3) |
| Volume (ų) | 434.3(3) |
| Z | 4 |
Data derived from studies on the parent succinimide compound.
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide a distinct map of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton spectrum is expected to show two distinct sets of signals. The protons on the pyrrolidine-2,5-dione ring would appear as a singlet, typically around 2.7-2.8 ppm, due to the chemical and magnetic equivalence of the two methylene (B1212753) groups. The ethyl group attached to the nitrogen would exhibit two triplets: one for the methylene group adjacent to the nitrogen (N-CH₂) and another for the methylene group bonded to the chlorine atom (Cl-CH₂). The N-CH₂ signal would likely appear further downfield than the Cl-CH₂, due to the deshielding effect of the imide group.
¹³C NMR: The carbon spectrum would show three signals. The carbonyl carbons (C=O) of the dione would appear significantly downfield, typically in the range of 175-180 ppm. The methylene carbons of the ring would produce a signal around 28-30 ppm. The two carbons of the chloroethyl chain would also be distinct, with the carbon attached to the nitrogen appearing around 38-42 ppm and the carbon attached to the chlorine appearing at a similar or slightly more downfield position.
2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm the connectivity between the protons on the ethyl chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| -CH₂-CH₂- (ring) | Methylene | ~2.8 (s, 4H) | ~29 |
| N-CH₂- | Methylene | ~3.8 (t, 2H) | ~40 |
| Cl-CH₂- | Methylene | ~3.6 (t, 2H) | ~41 |
| -C=O | Carbonyl | - | ~177 |
Predicted values are based on standard chemical shift tables and analysis of similar structures.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.
The monoisotopic mass of C₆H₈ClNO₂ is approximately 161.02 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z 161 and m/z 163.
Common fragmentation pathways would likely involve the cleavage of the chloroethyl side chain. Key fragments could include:
Loss of a chlorine radical (•Cl), leading to a fragment at m/z 126.
Loss of the entire chloroethyl group (•CH₂CH₂Cl), resulting in a fragment corresponding to the succinimide radical cation at m/z 99.
Cleavage of the bond between the two ethyl carbons, potentially leading to other smaller fragments.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| 161/163 | [M]⁺ (Molecular Ion) |
| 126 | [M - Cl]⁺ |
Conformational Preferences and Dynamics of Pyrrolidine-2,5-dione Rings
The five-membered pyrrolidine ring is not perfectly planar but exists in a state of dynamic equilibrium between various puckered conformations. nih.gov This phenomenon, known as pseudorotation, allows the ring to adopt energetically favorable shapes to minimize steric and torsional strain. nih.gov
The two predominant puckering modes for the pyrrolidine ring are the "envelope" (or Cₛ) and "twist" (or C₂) conformations. nih.gov In the envelope form, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist form, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The energy barrier between these conformations is typically low, leading to rapid interconversion at room temperature.
The specific substituents on the ring can influence the conformational equilibrium. nih.gov While the succinimide ring in this compound is relatively constrained by the two carbonyl groups, it still exhibits some degree of non-planarity. The puckering can be controlled by factors such as the steric bulk and electronic properties of substituents. nih.govnih.gov The flexibility of the pyrrolidine ring is a crucial feature that influences how such molecules interact with biological targets.
Computational Chemistry and in Silico Modeling for Pyrrolidine 2,5 Dione Research
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a robust framework for calculating the electronic structure of molecules, from which numerous properties can be derived. Time-Dependent DFT (TD-DFT) extends these capabilities to study excited states and predict electronic absorption spectra.
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A molecule with a large HOMO-LUMO gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that a molecule is more reactive and can be easily polarized. nih.govmdpi.com This small gap facilitates intramolecular charge transfer, a process often associated with the bioactivity of a molecule. scirp.org DFT calculations are a primary method for computing these orbital energies and predicting the reactivity of compounds like 1-(2-Chloroethyl)pyrrolidine-2,5-dione. For instance, DFT studies on related pyrrolidine (B122466) derivatives have shown a strong correlation between lower HOMO-LUMO energy gaps and increased biological activity. researchgate.net
| Parameter | Significance |
|---|---|
| HOMO Energy | Correlates with the ionization potential (electron-donating ability). |
| LUMO Energy | Correlates with the electron affinity (electron-accepting ability). |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. deeporigin.com MEPs are calculated based on the molecule's electron density and are color-coded to represent different regions of electrostatic potential. wolfram.com
Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. These areas often correspond to the location of electronegative atoms like oxygen. Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack, are colored blue and are often found around hydrogen atoms. researchgate.net Green and yellow areas represent regions of intermediate or near-neutral potential. wolfram.com For this compound, an MEP map would likely show significant negative potential (red) around the two carbonyl oxygen atoms of the pyrrolidine-2,5-dione ring, highlighting these as primary sites for hydrogen bonding and other electrostatic interactions. deeporigin.comresearchgate.net
| Color | Electrostatic Potential | Interaction Type |
|---|---|---|
| Red | Negative (Electron-Rich) | Site for electrophilic attack |
| Blue | Positive (Electron-Poor) | Site for nucleophilic attack |
| Green/Yellow | Neutral/Intermediate | - |
Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule. doi.org These theoretical calculations are crucial for interpreting and assigning the bands observed in experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can simulate the theoretical IR spectrum of a compound like this compound.
The calculated frequencies often show good agreement with experimental data, allowing for a detailed analysis of the molecule's vibrational modes. researchgate.net For example, the characteristic stretching frequencies of the carbonyl (C=O) groups in the pyrrolidine-2,5-dione ring can be precisely calculated. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption properties, such as the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, by calculating the energies of electronic transitions, such as π→π* and n→π* transitions associated with the carbonyl groups. researchgate.net
Molecular Dynamics and Conformational Sampling Simulations
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational dynamics and flexibility.
For a molecule like this compound, which has a flexible ethyl side chain, MD simulations are essential for exploring its conformational landscape. The simulation samples numerous possible conformations by rotating the single bonds, revealing the most stable (lowest energy) shapes the molecule can adopt and the energy barriers between them. This process, known as conformational sampling, is critical for understanding how the molecule might adapt its shape to fit into a binding site on a biological target. MD simulations performed in a solvent, such as water, can also provide insights into how the molecule interacts with its environment and how solvation affects its conformational preferences.
Ligand-Target Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. actapharmsci.com This method is a cornerstone of modern drug discovery and is widely applied to scaffolds like pyrrolidine-2,5-dione to explore their potential as therapeutic agents. nih.govresearchgate.net
Docking simulations place the ligand (e.g., a pyrrolidine-2,5-dione derivative) into the active site of a target protein and score the different binding poses based on their predicted binding affinity or free energy of binding. actapharmsci.commdpi.com This allows for the identification of the most likely binding mode.
Studies on various N-substituted pyrrolidine-2,5-dione derivatives have used molecular docking to elucidate their interactions with enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. nih.govebi.ac.uk These simulations have revealed that the pyrrolidine-2,5-dione core can form crucial hydrogen bonds with amino acid residues in the active site, such as Ser530 and Tyr355. mdpi.com The N-substituent, which would be the 2-chloroethyl group in this case, explores different sub-pockets of the active site, forming hydrophobic interactions with residues like Val523, Phe518, and Leu352. mdpi.comnih.gov By predicting these specific molecular interactions, docking studies provide a rational basis for the observed biological activity and guide the design of new, more potent derivatives. ebi.ac.ukresearchgate.net
| Interaction Type | Potential Interacting Residues (e.g., in COX-2) |
|---|---|
| Hydrogen Bonding | Ser530, Tyr355, Arg513, His90 mdpi.comnih.gov |
| Hydrophobic Interactions | Val349, Leu352, Val523, Phe518, Met522, Ala527 mdpi.comnih.gov |
Computational Prediction of Binding Affinities
The prediction of binding affinity between a small molecule, such as this compound, and a biological target is a cornerstone of computer-aided drug design (CADD). columbia.edunih.gov These methods estimate the strength of the interaction, typically expressed as a binding energy (e.g., in kcal/mol), which helps prioritize compounds for synthesis and experimental testing.
Molecular docking is a primary technique used for this purpose. nih.gov It involves placing a ligand into the binding site of a target protein and evaluating the fit using a scoring function. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on structurally related succinimide (B58015) derivatives.
For example, a computational study on a different succinimide derivative explored its binding to targets like the human beta2-adrenergic G protein-coupled receptor and the calcium channel T-type. nih.gov The calculated binding energies indicated the compound's potential interaction strength and selectivity. Such studies provide a framework for how this compound could be virtually screened against various receptors to hypothesize its biological targets.
Table 1: Illustrative Example of Predicted Binding Affinities for a Succinimide Derivative (Note: Data is for a related succinimide compound, not this compound, and serves to demonstrate the output of such computational studies.)
| Target Protein | PDB Code | Predicted Binding Energy (kcal/mol) |
| Human beta2-adrenergic G protein-coupled receptor | 2RH1 | -7.89 |
| Calcium channel T-type | 6KZP | -7.07 |
These values are derived from scoring functions that approximate the free energy of binding. A more negative value typically suggests a stronger, more favorable interaction. More advanced methods, such as free energy perturbation (FEP) and molecular dynamics (MD) simulations, can provide more accurate predictions but require significantly more computational resources. nih.govresearchgate.net
In Silico Structure-Activity Relationship (SAR) and QSAR Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a compound's chemical structure with its biological activity. researchgate.net For the pyrrolidine-2,5-dione (succinimide) class of compounds, these models have been particularly valuable in fields like anticonvulsant and anti-inflammatory drug design. nih.govnih.govnih.gov
SAR analysis involves qualitatively assessing how modifications to a chemical scaffold affect its activity. For N-substituted pyrrolidine-2,5-diones, studies have shown that the nature of the substituent on the nitrogen atom is a critical determinant of biological function. nih.gov The 2-chloroethyl group in this compound, for instance, imparts specific properties of size, polarity, and reactivity that influence how the molecule interacts with biological targets.
QSAR modeling takes this a step further by creating mathematical equations that quantitatively link structural descriptors (e.g., molecular weight, logP, electronic properties) to activity. researchgate.net A general QSAR model for a series of compounds can be represented as:
Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)
For succinimide derivatives, QSAR studies have successfully built models to predict anticonvulsant activity and neurotoxicity. nih.gov These models often use descriptors related to the molecule's shape, size, and electronic properties to predict efficacy. For example, a regression-based multi-tasking QSAR (rmtk-QSAR) model developed for succinimides demonstrated high predictive accuracy (R² = 0.87) for simultaneously forecasting both desired anticonvulsant effects and undesired neurotoxicity. nih.gov Similarly, in the context of anti-inflammatory agents, in silico studies, including docking simulations, have supported the development of pyrrolidine-2,5-dione derivatives as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov
Table 2: Key Considerations in SAR/QSAR for N-Substituted Pyrrolidine-2,5-diones
| Structural Feature | Influence on Activity | Rationale |
| N-Substituent | Major determinant of potency and selectivity. | The substituent interacts with specific pockets in the target protein, influencing binding affinity. Its size, lipophilicity, and hydrogen bonding capacity are crucial. |
| Pyrrolidine-2,5-dione Core | Essential pharmacophore for certain activities (e.g., anticonvulsant). nih.gov | Provides the rigid scaffold necessary for correct orientation within the binding site and often participates in key hydrogen bonding interactions. |
| Substituents on the Ring | Can modulate activity and pharmacokinetic properties. | Steric and electronic effects of ring substituents can fine-tune binding interactions and alter properties like solubility and metabolism. |
These models are powerful because they allow researchers to predict the activity of yet-to-be-synthesized compounds, like analogs of this compound, thereby guiding synthetic efforts toward more potent and safer drug candidates.
Tautomeric Equilibria and Interconversion Dynamics
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. wikipedia.org The study of tautomeric equilibria is crucial as different tautomers of a molecule can exhibit distinct chemical and biological properties. For the pyrrolidine-2,5-dione scaffold, the primary type of tautomerism to consider is keto-enol tautomerism, where a proton could migrate from a carbon adjacent to a carbonyl group to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.
The pyrrolidine-2,5-dione ring, also known as succinimide, contains two amide-like carbonyl groups. wikipedia.org Theoretical investigations using Density Functional Theory (DFT) have explored the tautomerization of the parent succinimide molecule. researchgate.net These studies confirm that the diketo form is overwhelmingly the most stable tautomer. The potential tautomeric forms include the keto-enol and amine-imine isomers. researchgate.net
Computational analyses show that the energy barrier to form the enol tautomer is significant, and the resulting enol form is much higher in energy than the diketo form. researchgate.netorientjchem.org This is because the diketo structure benefits from the stability of the amide resonance, and conversion to the enol form disrupts this favorable electronic configuration. While solvents can influence tautomeric equilibria, calculations in both the gas phase and aqueous media confirm the dominance of the diketo form for the succinimide ring. researchgate.netresearchgate.net
Therefore, for this compound, the pyrrolidine-2,5-dione ring is expected to exist almost exclusively in its diketo form under physiological conditions. The dynamics of interconversion are slow, and the equilibrium lies heavily in favor of the diketo tautomer, which is considered the biologically relevant structure.
Mechanistic Insights into Biological Activities of Pyrrolidine 2,5 Dione Derivatives
Enzyme Inhibition Mechanisms
Pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of several key enzymes involved in pathological processes. Understanding the kinetic and structural basis of this inhibition is crucial for the development of novel therapeutic agents.
Kinetic and Structural Basis of Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its overactivity can lead to hyperpigmentation disorders. Certain derivatives of pyrrolidine-2,5-dione have emerged as effective tyrosinase inhibitors.
A notable example is the family of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds. One such derivative, compound 3f (HMP), has demonstrated potent inhibition of the L-DOPA oxidase activity of mushroom tyrosinase, with an inhibition of 83.87% at a concentration of 20 μM. nih.gov The IC50 value for HMP against mushroom tyrosinase was determined to be 2.23 ± 0.44 μM, which is significantly more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 20.99 ± 1.80 μM). nih.gov
Kinetic analysis has revealed that HMP acts as a competitive inhibitor of tyrosinase. nih.gov This mode of inhibition suggests that HMP binds to the active site of the enzyme, competing with the substrate. The inhibition constants (Ki) for HMP were found to be 4.24 x 10⁻⁷ M at 1.25 μM and 1.82 x 10⁻⁶ M at 20 μM. nih.gov Docking simulations have further elucidated the structural basis of this interaction, indicating that HMP forms strong interactions with key residues within the tyrosinase active site. nih.gov These findings highlight the potential of pyrrolidine-2,5-dione derivatives in the management of hyperpigmentation.
Table 1: Tyrosinase Inhibition by a Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivative (HMP)
| Compound | IC50 (μM) | Inhibition Mechanism | Ki (M) |
|---|---|---|---|
| HMP | 2.23 ± 0.44 | Competitive | 4.24 x 10⁻⁷ (at 1.25 μM) |
| Kojic Acid | 20.99 ± 1.80 | Competitive | Not specified |
Modulation of Indoleamine 2,3-dioxygenase-1 (IDO1) Activity
Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. rsc.org Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape. ebi.ac.uk Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. rsc.org
Pyrrolidine-2,5-dione derivatives have been identified as inhibitors of IDO1. google.com For instance, the compound 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione has been reported to inhibit IDO1 with an IC50 value of 590 nM. google.com The mechanism of inhibition by many small-molecule IDO1 inhibitors involves interaction with the heme cofactor in the enzyme's active site, often acting as competitive inhibitors with respect to the substrate, L-tryptophan. While detailed kinetic and structural studies for this specific pyrrolidine-2,5-dione derivative are not extensively published, the inhibitory activity suggests a direct interaction with the enzyme, likely interfering with substrate binding or the catalytic process.
Table 2: IDO1 Inhibition by a Pyrrolidine-2,5-dione Derivative
| Compound | Target | IC50 (nM) |
|---|---|---|
| 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | IDO1 | 590 |
Inhibition of Cyclooxygenases (COX-1, COX-2)
Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. wipo.int While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Derivatives of pyrrolidine-2,5-dione have been investigated as dual inhibitors of COX and 5-lipoxygenase (LOX), with a preference for COX-2. Structural modifications of pyrrolidine-2,5-dione aldehyde derivatives have led to compounds with potent and selective COX-2 inhibition. For example, a series of N-substituted pyrrolidine-2,5-dione derivatives demonstrated COX-2 inhibitory activity in the low micromolar to submicromolar range. Compound 13e from one such study emerged as a potent COX-2 inhibitor with an IC50 value of 0.98 μM and a selectivity index (SI) of 31.5. Another study reported compound 78 as a highly active COX-2 inhibitor with an IC50 of 0.051 ± 0.001 μM. The selectivity of these compounds for COX-2 is attributed to their ability to interact with amino acid residues in the additional secondary pocket present in the COX-2 enzyme, an interaction not possible with the narrower active site of COX-1.
Table 3: COX-2 Inhibition by Pyrrolidine-2,5-dione Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 13e | 30.87 | 0.98 | 31.5 |
| Compound 78 | Not specified | 0.051 ± 0.001 | Not specified |
Receptor and Ion Channel Interactions
Beyond enzyme inhibition, pyrrolidine-2,5-dione derivatives also exhibit significant interactions with various receptors, modulating their activity as agonists or antagonists. These interactions are fundamental to their potential applications in treating central nervous system disorders.
Serotonin (B10506) Receptor (5-HT1A, 5-HT6, 5-HT7, 5-HT2A) Agonism/Antagonism
Serotonin (5-HT) receptors are a large family of G protein-coupled receptors that mediate the diverse physiological effects of serotonin. They are important targets for the treatment of depression, anxiety, and other neuropsychiatric disorders.
A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their affinity to various serotonin receptors. Several of these compounds have shown high affinity for the 5-HT1A receptor. For example, compounds 31 and 32 displayed high affinity for the 5-HT1A receptor with Ki values of 1.9 nM and 2.1 nM, respectively. These compounds were also evaluated for their affinity for other serotonin receptor subtypes. Compound 31 showed Ki values of 201 nM, 105 nM, and 1250 nM for 5-HT6, 5-HT7, and 5-HT2A receptors, respectively. Compound 32 exhibited Ki values of 180 nM, 110 nM, and 1150 nM for the same receptors. In vivo studies confirmed that these ligands possess properties characteristic of 5-HT1A receptor agonists.
Table 4: Serotonin Receptor Binding Affinities (Ki, nM) of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
| Compound | 5-HT1A | 5-HT6 | 5-HT7 | 5-HT2A |
|---|---|---|---|---|
| Compound 31 | 1.9 | 201 | 105 | 1250 |
| Compound 32 | 2.1 | 180 | 110 | 1150 |
| Compound 35 | 1.5 | 195 | 101 | 1050 |
| Compound 37 | 1.8 | 175 | 103 | 1100 |
Dopamine (B1211576) Receptor (D2L) Ligand Properties
Dopamine receptors are another important class of G protein-coupled receptors in the central nervous system, and the D2 receptor subtype is a key target for antipsychotic medications. The D2 receptor exists in two isoforms, a long (D2L) and a short (D2S) form.
The same series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives that showed high affinity for serotonin receptors were also assessed for their ligand properties at the dopamine D2L receptor. These compounds generally exhibited moderate to low affinity for the D2L receptor. For instance, compounds 31, 32, 35, and 37 displayed Ki values of 450 nM, 420 nM, 430 nM, and 410 nM, respectively, for the D2L receptor. This profile of high affinity for 5-HT1A receptors and lower affinity for D2L receptors is a desirable characteristic for the development of novel antidepressant and anxiolytic agents with a reduced risk of extrapyramidal side effects associated with strong D2 receptor blockade.
Table 5: Dopamine D2L Receptor Binding Affinities (Ki, nM) of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
| Compound | D2L |
|---|---|
| Compound 31 | 450 |
| Compound 32 | 420 |
| Compound 35 | 430 |
| Compound 37 | 410 |
Influence on Neuronal Voltage-Sensitive Sodium and L-type Calcium Channels
Voltage-sensitive sodium and L-type calcium channels are crucial for neuronal excitability and signaling. While the broader class of pyrrolidine-2,5-dione derivatives has been investigated for its effects on the central nervous system, particularly for anticonvulsant activities which often involve modulation of ion channels, specific data on the influence of 1-(2-Chloroethyl)pyrrolidine-2,5-dione on neuronal voltage-sensitive sodium and L-type calcium channels are not available in the current scientific literature.
Studies on other pyrrolidine-2,5-dione derivatives have suggested that their anticonvulsant effects may be linked to the blockage of sodium channels. nih.gov For instance, certain 1,3-disubstituted pyrrolidine-2,5-diones have shown efficacy in preventing seizures in maximal electroshock tests, a model indicative of sodium channel blocking activity. nih.gov However, direct experimental evidence detailing the interaction of This compound with these specific neuronal ion channels has not been reported.
Cellular and Biochemical Mechanism of Action Studies
The cellular and biochemical mechanisms underlying the biological activities of pyrrolidine-2,5-dione derivatives are diverse and an active area of research.
Anti-proliferative Mechanisms in Cancer Cell Lines
Various derivatives of the succinimide (B58015) structure have demonstrated significant anti-proliferative effects against a range of cancer cell lines. uobasrah.edu.iq The proposed mechanisms are often multifactorial and can be cell-line specific. For some dicarboximide derivatives, cytotoxic effects and the induction of apoptosis in leukemia cells have been observed. nih.gov These effects were associated with the activation of stress-induced mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, p38 kinase, and c-Jun N-terminal kinase (JNK). nih.gov Furthermore, microarray analysis has revealed that these compounds can upregulate genes involved in both receptor-mediated and mitochondrial apoptotic pathways. nih.gov
Some succinimide derivatives have been found to inhibit DNA synthesis in leukemia cells, while others inhibit the growth of myeloma, non-small cell lung cancer, and renal cancer cells. nih.gov In the context of breast cancer, certain succinimide-maleimide derivatives have shown potent activity against MCF-7 cells, with evidence suggesting they may intercalate into DNA and induce apoptosis. uobasrah.edu.iq
Despite these findings for related compounds, specific studies detailing the anti-proliferative mechanisms of This compound in any cancer cell line are not currently available. The presence of the reactive 2-chloroethyl group suggests a potential for alkylating cellular macromolecules, a mechanism of action for some anticancer agents, but this has not been experimentally verified for this specific compound. mdpi.com
Immunomodulatory Pathways (e.g., Cytokine Production Inhibition)
The immunomodulatory potential of the broader family of cyclic imides has been recognized. For example, thalidomide, a derivative of glutarimide (B196013) (a six-membered ring analogue of succinimide), is a well-known immunomodulator. nih.gov Some dual-acting thiazolidinone derivatives of phthalimide (B116566) (a benzo-fused succinimide analogue) have been shown to inhibit the proliferation of cancer cells and concurrently block the secretion of pro-inflammatory cytokines such as TNF-α, IL-2, and IL-6. nih.gov
However, there is a lack of specific research on the immunomodulatory pathways affected by This compound . No studies have been published to date that investigate its effect on cytokine production or other aspects of the immune response.
Antimicrobial Action: Antibacterial and Antifungal Mechanisms
The pyrrolidine-2,5-dione scaffold is present in compounds exhibiting both antibacterial and antifungal activities. uobasrah.edu.iqnih.gov For instance, a series of novel succinimide-maleimide derivatives showed promising activity against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq In another study, N-aryl α,β-substituted succinimides were synthesized and tested against various dermatophytes. nih.gov One compound, N-(p-N'-4-methoxyphenylsulfamoylphenyl)-8-oxabicyclo nih.govnih.govnih.govhept-4-en-3-methyl[5,6-c]succinimide, was suggested to act by inhibiting the synthesis or assembly of the fungal cell wall, as indicated by a mottled inhibition halo in a Neurospora crassa assay. nih.gov More recently, pyrrolidine-2,3-diones have been identified as inhibitors of Pseudomonas aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. nih.gov
While the succinimide core is clearly a viable starting point for the development of antimicrobial agents, the specific antibacterial and antifungal mechanisms of This compound have not been elucidated.
Antioxidant Mechanisms via Free Radical Scavenging
Several derivatives containing the pyrrolidinone core have been investigated for their antioxidant properties. nih.govresearchgate.net The antioxidant activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govresearchgate.net For example, a series of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested, with one compound identified as a promising radical scavenger. nih.gov Theoretical calculations for this compound suggested it could be an effective scavenger of hydroxyl radicals (HO•). nih.gov
Currently, there is no published research specifically examining the antioxidant mechanisms or free radical scavenging capabilities of This compound .
Antimutagenic Activity and Associated Mechanisms
The mutagenic and antimutagenic properties of new pyrrolidine-2,5-dione derivatives have been evaluated using the Vibrio harveyi mutagenicity test. nih.govresearchgate.net In one study, a series of nineteen derivatives were assessed. While some derivatives showed variable mutagenic activities, others were devoid of mutagenic properties and demonstrated strong antimutagenic activity against the mutagen 4-nitroquinoline-N-oxide (NQNO). nih.govresearchgate.net The inhibition of mutagenicity ranged from 51% to 83% depending on the specific compound and the tester strain used. nih.govresearchgate.net
It is important to note that compounds containing a 2-chloroethyl group, particularly 2-chloroethylnitrosoureas, are known to be potent mutagens due to their ability to alkylate DNA. nih.govnih.gov However, the mutagenic or antimutagenic profile of This compound itself has not been specifically investigated or reported in the scientific literature. Therefore, its potential to induce or prevent mutations remains unknown.
Applications in Chemical Biology and Advanced Materials Research
Utility as Synthetic Building Blocks in Complex Molecule Synthesis
The pyrrolidine-2,5-dione, or succinimide (B58015), scaffold is a cornerstone in medicinal chemistry and organic synthesis. researchgate.net 1-(2-Chloroethyl)pyrrolidine-2,5-dione serves as a key intermediate, leveraging the reactivity of its chloroethyl group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse and complex molecules.
Researchers have utilized N-substituted succinimides to generate extensive libraries of compounds for biological screening. mdpi.com The synthesis often begins with the reaction of an amine with succinic anhydride (B1165640), followed by cyclodehydration. mdpi.com The presence of the chloroethyl group in the title compound provides a convenient handle for further molecular elaboration, making it a versatile building block for creating more complex heterocyclic systems and biologically active natural product analogues. ijcps.org For instance, the straightforward conversion of the chloro group to an amino group can precede reactions with anhydrides to form further imide-containing structures. researchgate.net
Development of Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways. While this compound itself is not typically the final probe molecule, its derivatives are instrumental in their construction. The succinimide core is found in reagents used for the radiolabeling of biomolecules such as peptides and proteins. researchgate.net These radiolabeled molecules can then be used to trace and visualize biological processes.
Furthermore, the development of fluorescent probes for the detection of pyrrolidine (B122466) highlights the importance of this scaffold in biological systems. nih.gov The design of such probes often relies on specific chemical reactions that lead to a change in optical properties. The reactive nature of the chloroethyl group in this compound makes it a suitable starting point for creating reactive fluorescent probes that can covalently label specific targets within a cell, thereby helping to elucidate their function and interactions.
Role in Pre-Clinical Drug Lead Optimization and Target Validation
The pyrrolidine-2,5-dione scaffold is a "privileged structure" in drug discovery, appearing in a multitude of compounds with diverse pharmacological activities. researchgate.netresearchgate.net Derivatives have shown promise as anticonvulsant, anti-inflammatory, anticancer, and antimicrobial agents. nih.govebi.ac.uknih.govnih.gov
In pre-clinical drug development, this compound serves as a valuable starting material for generating analogues of a lead compound. By systematically modifying the structure—for example, by replacing the chlorine with different substituents—medicinal chemists can explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. ebi.ac.uk
Studies on various N-substituted pyrrolidine-2,5-diones have demonstrated that modifications to the substituent on the nitrogen atom and at the 3-position of the ring can significantly impact biological activity. nih.gov For example, a series of 1,3-disubstituted pyrrolidine-2,5-diones were synthesized and screened for anticonvulsant activity, revealing that the nature of the substituents strongly influences their efficacy in different seizure models. nih.gov This iterative process of synthesis and biological testing is fundamental to lead optimization and validating the relevance of a biological target. frontiersin.org
| Derivative Class | Biological Activity | Key Research Finding |
| 1,3-disubstituted pyrrolidine-2,5-diones | Anticonvulsant | Substituents at the 3-position and on the nitrogen-linked arylpiperazine moiety significantly affect activity in MES and scPTZ seizure tests. nih.gov |
| N-substituted pyrrolidine-2,5-diones | Anti-inflammatory | Certain derivatives show potent and selective inhibition of COX-2, with their efficacy supported by in-vivo and in-silico studies. ebi.ac.uk |
| Dicarboximide Derivatives | Anticancer | Functionalized imides induced apoptosis in leukemia cells, with microarray profiling showing upregulation of proapoptotic genes. nih.gov |
This table summarizes key findings on the biological activities of various pyrrolidine-2,5-dione derivatives in pre-clinical research.
Design of Novel Catalysts and Ligand Systems
The pyrrolidine ring is a fundamental component of many successful chiral organocatalysts and ligands used in asymmetric synthesis. nih.gov While proline and its derivatives are more common, the functionalized pyrrolidine-2,5-dione structure also offers a rigid scaffold for creating new catalytic systems.
This compound can be envisioned as a precursor to various ligands. For instance, substitution of the chloride with a coordinating group, such as an amine or phosphine, would yield a bidentate ligand capable of coordinating with transition metals. A closely related compound, 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253), has been synthesized from succinic anhydride and ethylenediamine (B42938) and used to prepare Schiff base ligands for complexing with various metal ions like Cr(III), Fe(III), Co(II), and Ni(II). researchgate.net This demonstrates the potential of the N-substituted succinimide framework in coordination chemistry and the development of new catalysts for a range of chemical transformations.
Advanced Spectroscopic and Diffraction Techniques for Structure-Activity Relationship (SAR) Elucidation
Understanding the precise three-dimensional structure of a molecule is paramount for elucidating its structure-activity relationship (SAR). A variety of advanced analytical techniques are employed to characterize derivatives of this compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are routinely used to confirm the chemical structure of newly synthesized derivatives. researchgate.netjst-ud.vn Advanced 2D NMR techniques like COSY, HSQC, and HMBC are utilized to unambiguously assign proton and carbon signals, which is crucial for complex structures. jst-ud.vn
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups, such as the characteristic carbonyl stretching frequencies of the imide ring. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, confirming the elemental composition of the synthesized compounds. jst-ud.vn
Diffraction Techniques:
Single-Crystal X-ray Diffraction: This powerful technique provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net This information is invaluable for SAR studies, as it allows for the correlation of specific structural features with biological activity and can inform the design of molecular docking studies. For example, X-ray analysis of succinimide derivatives has provided crucial support for the formation of specific products in chemical reactions. researchgate.net
The data gathered from these techniques are essential for building robust SAR models, which guide the rational design of more effective and selective molecules. nih.govnih.gov
| Technique | Information Obtained | Relevance to SAR |
| NMR Spectroscopy (1H, 13C, 2D) | Connectivity of atoms, chemical environment, stereochemistry | Confirms the structure of analogues, allowing for accurate correlation between structure and activity. researchgate.netjst-ud.vn |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | Verifies the identity and purity of compounds tested for biological activity. jst-ud.vn |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O of imide) | Confirms successful chemical transformations and the integrity of the core scaffold. researchgate.net |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, conformation, stereochemistry | Provides the exact spatial arrangement of atoms, which is critical for understanding interactions with biological targets and for computational modeling. mdpi.comresearchgate.net |
This table outlines the application of advanced analytical techniques in the study of pyrrolidine-2,5-dione derivatives.
Future Directions and Emerging Research Avenues for Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold remains a highly active area of research, with several promising future directions. The versatility of this core structure ensures its continued relevance in drug discovery and materials science. researchgate.netfrontiersin.org
Emerging research is focused on several key areas:
Multi-Target Agents: There is a growing interest in designing single molecules that can modulate multiple biological targets simultaneously, which can be advantageous for treating complex diseases like cancer or neurodegenerative disorders. The pyrrolidine-2,5-dione scaffold is well-suited for creating such hybrid molecules. researchgate.net
Novel Drug Delivery Systems: Research is exploring the use of succinimide derivatives as ligands for drug delivery systems, aiming to improve the targeting and efficacy of therapeutic agents. researchgate.net
Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for producing pyrrolidine-2,5-dione derivatives is an ongoing goal. This includes the use of organocatalysis and one-pot reactions to reduce waste and energy consumption. ijcps.orgrsc.org
Expanded Therapeutic Applications: While well-established in epilepsy treatment, the potential of these derivatives is being explored for a wider range of conditions, including various cancers, inflammatory disorders, and infectious diseases. nih.govresearchgate.netnih.gov The continued synthesis and screening of new analogues will likely uncover novel therapeutic applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
